

A Comprehensive Technical Guide to Barium Azide: Properties and Experimental Protocols

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Compound of Interest

Compound Name: Barium azide

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This technical guide provides an in-depth overview of the fundamental physicochemical properties of **barium azide**, including its molecular weight and density. It details experimental methodologies for its synthesis and density determination, offering a valuable resource for laboratory work. Furthermore, this guide illustrates the relationship between the compound's properties and its applications through logical diagrams.

Core Physicochemical Data

Barium azide, with the chemical formula $\text{Ba}(\text{N}_3)_2$, is a white crystalline solid.^[1] Its key quantitative properties are summarized in the table below for easy reference.

Property	Value	Unit
Molecular Weight	221.37	g/mol
Density	2.936	g/cm ³
Melting Point	126	°C
Boiling Point	Decomposes above 160	°C

Experimental Protocols

Synthesis of Barium Azide

A common laboratory-scale synthesis of **barium azide** involves the metathesis reaction between a soluble barium salt and an alkali metal azide, such as sodium azide.^[2] A detailed procedure, adapted from established synthesis methodologies, is provided below.^[3]

Materials:

- Sodium azide (NaN_3)
- Sodium hydroxide (NaOH)
- Sulfuric acid (H_2SO_4) solution (40%)
- Barium hydroxide octahydrate ($\text{Ba}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$)
- Distilled water

Procedure:

- In a three-necked flask, dissolve sodium azide and sodium hydroxide in distilled water.
- Set up a distillation apparatus with a dropping funnel and a condenser. The condenser outlet should be connected to a second flask containing a stirred solution of barium hydroxide octahydrate in water.
- Heat the solution in the three-necked flask to boiling.
- Slowly add the 40% sulfuric acid solution to the boiling mixture using the dropping funnel. The hydrazoic acid (HN_3) generated in situ will distill over into the barium hydroxide solution.
- Continue the distillation until the temperature of the reaction mixture in the first flask reaches 105°C .
- After the distillation is complete, continue stirring the barium hydroxide solution for an additional 10 minutes to ensure complete reaction.

- Filter the resulting solution to collect the precipitated **barium azide**. The filtrate can be concentrated to yield more product.
- The collected **barium azide** should be carefully dried under vacuum at a low temperature.

Determination of Density by Gas Pycnometry

Gas pycnometry is a standard and highly accurate method for determining the true density of a solid powder by measuring the volume of gas displaced by the sample.[4][5][6] Helium is typically used as the displacement gas due to its small atomic size, which allows it to penetrate into small pores and crevices.[5]

Apparatus:

- Gas pycnometer
- Analytical balance
- Sample cell of appropriate volume

Procedure:

- Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a calibration sphere of a known volume.
- Sample Preparation: Accurately weigh a suitable amount of dry **barium azide** powder and record the mass.
- Measurement:
 - Place the weighed **barium azide** sample into the sample cell.
 - Seal the sample cell and place it in the pycnometer's analysis chamber.
 - Follow the instrument's automated procedure to purge the sample chamber with helium gas and then perform the volume measurement. The instrument will measure the pressure change as a known volume of helium is expanded into the sample chamber, and from this, calculate the volume of the sample.

- Calculation: The density (ρ) of the **barium azide** is calculated using the following formula:

$$\rho = m / V$$

where:

- m = mass of the **barium azide** sample
- V = volume of the **barium azide** sample measured by the pycnometer

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow for **barium azide** and the logical relationships between its properties and applications.

Barium Azide Synthesis Workflow

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